molecular formula C19H16Cl2NO4P B5162864 bis(4-chlorophenyl) (2-methoxyphenyl)amidophosphate

bis(4-chlorophenyl) (2-methoxyphenyl)amidophosphate

Cat. No.: B5162864
M. Wt: 424.2 g/mol
InChI Key: BQEVSZIOSZJVDK-UHFFFAOYSA-N
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Description

Bis(4-chlorophenyl) (2-methoxyphenyl)amidophosphate, also known as OCPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. OCPA is a type of organophosphate compound that has a unique structure and properties, making it a valuable tool for researchers in many different areas.

Mechanism of Action

The mechanism of action of bis(4-chlorophenyl) (2-methoxyphenyl)amidophosphate involves the inhibition of acetylcholinesterase, an enzyme that plays a critical role in the nervous system by breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound can lead to the accumulation of acetylcholine in the synapse, resulting in overstimulation of the nervous system and potentially leading to adverse effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects on living organisms, including changes in neurotransmitter levels, alterations in gene expression, and disruption of cellular signaling pathways. These effects can have significant implications for the health and well-being of organisms exposed to this compound.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using bis(4-chlorophenyl) (2-methoxyphenyl)amidophosphate in lab experiments is its ability to selectively inhibit acetylcholinesterase, making it a useful tool for studying the effects of organophosphate compounds on the nervous system. However, this compound also has limitations, including its potential toxicity and the need for careful handling and disposal.

Future Directions

There are many potential future directions for research involving bis(4-chlorophenyl) (2-methoxyphenyl)amidophosphate, including the development of new methods for synthesizing and purifying the compound, the investigation of its effects on different types of organisms, and the exploration of its potential applications in fields such as medicine and agriculture. Additionally, further research is needed to better understand the long-term effects of this compound exposure on human health and the environment.
In conclusion, this compound is a valuable tool for scientific research due to its unique structure and properties. Its ability to selectively inhibit acetylcholinesterase makes it a useful tool for studying the effects of organophosphate compounds on the nervous system, and its potential applications in various fields make it an exciting area for future research.

Synthesis Methods

The synthesis method of bis(4-chlorophenyl) (2-methoxyphenyl)amidophosphate involves the reaction of 4-chloroaniline and 2-methoxyphenol with phosphorus oxychloride in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

Bis(4-chlorophenyl) (2-methoxyphenyl)amidophosphate has been extensively studied for its potential applications in various scientific research fields, including biochemistry, pharmacology, and toxicology. One of the most significant applications of this compound is its use as a tool for studying the biochemical and physiological effects of organophosphate compounds on living organisms.

Properties

IUPAC Name

N-bis(4-chlorophenoxy)phosphoryl-2-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2NO4P/c1-24-19-5-3-2-4-18(19)22-27(23,25-16-10-6-14(20)7-11-16)26-17-12-8-15(21)9-13-17/h2-13H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQEVSZIOSZJVDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NP(=O)(OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2NO4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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